molecular formula C12H9FN2O3 B2375598 2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid CAS No. 1284108-49-1

2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Cat. No.: B2375598
CAS No.: 1284108-49-1
M. Wt: 248.213
InChI Key: WTJTYIZIXZACBF-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorophenyl group attached to a dihydropyrimidinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with urea to form the intermediate 2-(2-fluorophenyl)-4,6-dihydroxypyrimidine. This intermediate is then subjected to cyclization and subsequent acylation to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction can produce alcohols, and substitution can result in various substituted phenyl derivatives.

Scientific Research Applications

2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The dihydropyrimidinone ring can interact with nucleic acids and proteins, affecting cellular processes. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the dihydropyrimidinone ring.

    6-Oxo-1,6-dihydropyrimidine derivatives: Similar core structure but different substituents.

    Pyrimidinone analogs: Compounds with variations in the pyrimidinone ring and attached groups.

Uniqueness

2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is unique due to the combination of the fluorophenyl group and the dihydropyrimidinone ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-4-2-1-3-8(9)12-14-7(6-11(17)18)5-10(16)15-12/h1-5H,6H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJTYIZIXZACBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC(=O)N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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